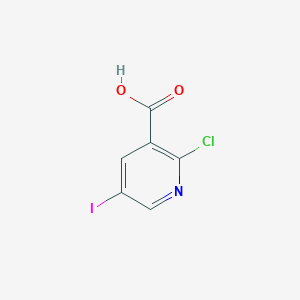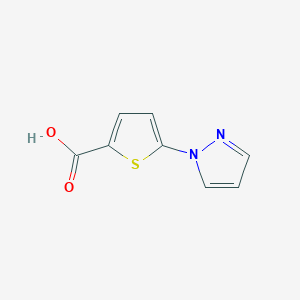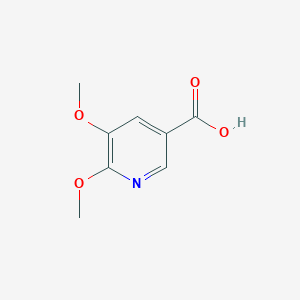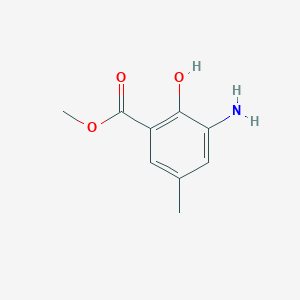
2-クロロ-5-ヨードニコチン酸
概要
説明
2-Chloro-5-iodonicotinic acid is an organic compound with the molecular formula C₆H₃ClINO₂ and a molecular weight of 283.45 g/mol It is a derivative of nicotinic acid, characterized by the presence of both chlorine and iodine atoms on the pyridine ring
科学的研究の応用
2-Chloro-5-iodonicotinic acid has several applications in scientific research:
準備方法
The synthesis of 2-Chloro-5-iodonicotinic acid typically involves the halogenation of nicotinic acid derivatives. One common method is the reaction of 2-hydroxy-5-iodonicotinic acid with thionyl chloride (SOCl₂) in chloroform (CHCl₃) under reflux conditions . This reaction replaces the hydroxyl group with a chlorine atom, yielding 2-Chloro-5-iodonicotinic acid as a pale yellow solid. Industrial production methods may involve similar halogenation reactions, optimized for large-scale synthesis.
化学反応の分析
2-Chloro-5-iodonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.
作用機序
The mechanism of action of 2-Chloro-5-iodonicotinic acid is not fully elucidated, but it is believed to interact with specific molecular targets due to its halogenated structure. The presence of chlorine and iodine atoms may enhance its binding affinity to certain enzymes or receptors, influencing biological pathways . Further research is needed to fully understand its molecular targets and pathways involved.
類似化合物との比較
2-Chloro-5-iodonicotinic acid can be compared with other halogenated nicotinic acid derivatives, such as:
2-Chloro-3-fluoro-5-iodopyridin-4-amine: Similar in structure but with a fluorine atom instead of a hydroxyl group.
2-Chloro-5-iodo-4-methylpyridine: Contains a methyl group, which may alter its chemical reactivity and biological activity.
2,4-Dichloro-5-iodopyridine: Features an additional chlorine atom, potentially affecting its chemical properties and applications.
These comparisons highlight the unique properties of 2-Chloro-5-iodonicotinic acid, particularly its potential for diverse chemical modifications and applications in various fields.
特性
IUPAC Name |
2-chloro-5-iodopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUZEGLVAGFGRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504938 | |
| Record name | 2-Chloro-5-iodopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59782-86-4 | |
| Record name | 2-Chloro-5-iodo-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59782-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-iodopyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1315092.png)






![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)






